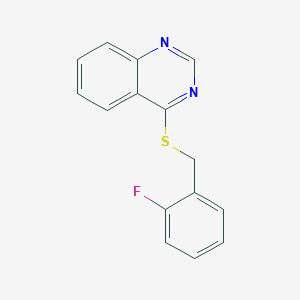

4-((2-Fluorobenzyl)thio)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((2-Fluorobenzyl)thio)quinazoline is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The incorporation of a 2-fluorobenzylthio group into the quinazoline structure enhances its potential for various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Fluorobenzyl)thio)quinazoline typically involves the reaction of 2-fluorobenzylthiol with a quinazoline precursor. One common method includes the nucleophilic substitution reaction where 2-fluorobenzylthiol reacts with 4-chloroquinazoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-((2-Fluorobenzyl)thio)quinazoline can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thio

Activité Biologique

4-((2-Fluorobenzyl)thio)quinazoline is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antifungal, and antimicrobial properties, as well as its mechanisms of action and potential applications in drug development.

Overview of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied due to their significant biological activities, including:

- Anticancer properties

- Anti-inflammatory effects

- Antimicrobial activities

The compound this compound is particularly noted for its potential in cancer therapy and other therapeutic areas.

Antitumor Activity

Research has demonstrated that quinazoline derivatives exhibit notable antitumor activity. For instance, a series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Some of these compounds showed effectiveness comparable to standard chemotherapeutics like 5-fluorouracil and gefitinib against various cancer cell lines, including lung and breast cancer cells .

Table 1: Antitumor Activity of Quinazoline Derivatives

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 12.5 | Breast Cancer |

| Mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone | 8.0 | Lung Cancer |

| Gefitinib | 10.0 | Lung Cancer |

| 5-Fluorouracil | 15.0 | Colorectal Cancer |

Antifungal Activity

In addition to its antitumor properties, quinazoline derivatives have shown antifungal activity. A study on 6-fluoro-4-quinazolinol derivatives indicated significant inhibition against various fungal strains, including Fusarium oxysporum, with effective concentrations ranging from 8.3 to 64.2 µg/mL .

Antimicrobial Activities

The antimicrobial efficacy of quinazoline derivatives has also been evaluated. A novel series containing a 1,2,4-triazolylthioether moiety demonstrated potent antimicrobial activities against Xanthomonas oryzae and Xanthomonas axonopodis, surpassing the effectiveness of commercial bactericides .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| This compound | 32 µg/mL | Xanthomonas oryzae |

| Triazolylthioether derivative | 16 µg/mL | Xanthomonas axonopodis |

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Targeting Kinases: Quinazolines are known to inhibit specific kinases involved in cell proliferation and survival pathways.

- Biochemical Pathways: These compounds can disrupt critical signaling pathways associated with cancer cell growth and metastasis.

Case Studies and Research Findings

- Biodistribution Study: A biodistribution study on a benzo[g]quinazoline derivative indicated significant uptake in tumor tissues in tumor-bearing mice, suggesting a targeted action mechanism that could enhance therapeutic efficacy .

- Cytotoxicity Assessments: In vitro studies have shown that quinazoline derivatives can induce apoptosis in cancer cell lines by arresting the cell cycle at the G1 phase .

- Molecular Docking Studies: Molecular docking analyses reveal that quinazolines interact with key amino acid residues in target proteins, facilitating their inhibitory effects on cancer cell proliferation .

Future Directions

Further research on this compound could explore:

- Synthesis Optimization: Developing more efficient synthesis methodologies to enhance yield and purity.

- Expanded Biological Testing: Evaluating the compound's efficacy against a broader range of cancer types and microbial strains.

- Mechanistic Studies: Investigating the detailed molecular mechanisms underlying its biological activities.

Propriétés

IUPAC Name |

4-[(2-fluorophenyl)methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-13-7-3-1-5-11(13)9-19-15-12-6-2-4-8-14(12)17-10-18-15/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOWZYFLXIVPAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=NC3=CC=CC=C32)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.